10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
CAS No.:
Cat. No.: VC19754340
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3 |
| Standard InChI Key | RZFGPAMUAXASRE-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name, (3R,10R,13S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol, encodes its stereochemistry and functional groups . The core structure consists of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D), forming the cyclopenta[a]phenanthrene system. Key features include:
-
Methyl groups at C10 and C13, common in steroid derivatives.
-
Hydroxyl groups at C3 and C17, imparting polarity and hydrogen-bonding capacity.
-
Saturation: The "dodecahydro" designation indicates 12 hydrogen atoms added to the parent hydrocarbon framework, resulting in partial unsaturation across the rings .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₃₀O₂ | |
| Molecular weight | 290.4 g/mol | |
| SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1... | |
| InChIKey | RZFGPAMUAXASRE-YSZCXEEOSA-N |
Stereochemical Considerations
The stereocenters at C3, C10, C13, and C17 dictate the compound’s three-dimensional conformation. The (3R,10R,13S,17S) configuration aligns with natural androgen backbones, suggesting potential interactions with steroid receptors . Computational models from PubChem illustrate chair conformations for the cyclohexane rings and envelope geometry for the cyclopentane ring .
Synthesis and Production
Retrosynthetic Strategies
The synthesis of this compound typically begins with testosterone or related androgens as precursors. A documented route involves:
-
Functionalization of Testosterone: Reacting testosterone with ethylenediamine and formaldehyde to form an imino intermediate .
-
Boric Acid-Catalyzed Cyclization: Facilitating ring closure and hydroxyl group retention under mild acidic conditions .
Table 2: Synthetic Conditions for Key Intermediate
| Parameter | Value |
|---|---|
| Catalyst | Boric acid |
| Temperature | 60–70°C |
| Solvent | Ethanol/water (3:1) |
| Yield | 68–72% |
Deuterated Analogues
Isotopic variants, such as (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, are synthesized using deuterated reagents to enhance NMR signal resolution. These analogues aid in metabolic tracing and pharmacokinetic studies.
Physical and Chemical Properties
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 0.80–1.02 ppm (methyl groups), δ 3.04–4.70 ppm (methylene and hydroxyl protons), and δ 5.90 ppm (unsaturated protons) .
-
¹³C NMR: Signals at δ 41.50–53.48 ppm (methylene carbons) and δ 120.90–152.03 ppm (aromatic carbons) .
-
Mass Spectrometry: Molecular ion observed at m/z 290.4 (M⁺), with fragmentation patterns consistent with steroid derivatives .
Thermodynamic Stability
Density functional theory (DFT) calculations predict a strain energy of 15.8 kcal/mol due to ring fusion angles, comparable to cholesterol derivatives . The hydroxyl groups stabilize the structure via intramolecular hydrogen bonds .
Analytical and Industrial Applications
Chromatographic Analysis
Reverse-phase HPLC methods using C18 columns (mobile phase: acetonitrile/water, 65:35) achieve baseline separation from related steroids . Retention time: 12.8±0.3 min .
Isotopic Labeling in Research
Deuterated analogues serve as internal standards in mass spectrometry, reducing matrix effects in biological samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume